(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
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Overview
Description
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic compound belonging to the benzofuran family Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield hydroxy derivatives.
Coupling Reactions: The phenylmethanone group can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the biological activities of benzofuran derivatives.
Biological Studies: The compound is used in studies investigating the mechanisms of action of brominated benzofurans and their effects on cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The bromine atoms and the benzofuran core play crucial roles in binding to biological receptors and enzymes, leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar compounds to (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone include other brominated benzofurans and benzofuran derivatives with different substituents. Some examples are:
5-Bromo-2-(phenylmethanone)benzofuran: Lacks the additional bromine and methyl groups, leading to different biological activities.
7-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with bromine at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHVLIJMIMWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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